molecular formula C10H9NO5 B569023 2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester CAS No. 1056123-60-4

2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester

Cat. No.: B569023
CAS No.: 1056123-60-4
M. Wt: 223.184
InChI Key: WMWFVAAEMWGNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways .

Properties

IUPAC Name

methyl 2-nitro-6-(2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-16-10(13)9-7(5-6-12)3-2-4-8(9)11(14)15/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWFVAAEMWGNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-methoxy-vinyl)-6-nitro-benzoic acid methyl ester (Step A, 3.33 g, 14.1 mmol, 1.0 eq) and CH3CN (20 mL) was added NaI (2.3 g, 15.5 mmol, 1.1 eq) and TMSCl (2 mL, 15.5 mmol, 1.1 eq). The reaction was stirred at RT for 4 h, then quenched with saturated NH4Cl and extracted with EtOAc. The organic layer was washed with H2O and brine, dried (MgSO4) and concentrated in vacuo to give a red-orange oil. Purification by silica flash chromatography (0-30% EtOAc:hexane) gave the desired compound as an orange oil.
Quantity
3.33 g
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2.3 g
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2 mL
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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